molecular formula C22H29ClN2O B12358155 N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide,monohydrochloride

Cat. No.: B12358155
M. Wt: 372.9 g/mol
InChI Key: RJUAZYDZACNDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride is a synthetic compound characterized by a piperidine core substituted with a phenethyl group at the 1-position and an acetamide bridge linking the 4-position of piperidine to a p-tolyl (4-methylphenyl) group. The monohydrochloride salt enhances solubility and stability, typical of pharmaceutical intermediates or active ingredients.

Properties

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-10-21(11-9-18)24(19(2)25)22-13-16-23(17-14-22)15-12-20-6-4-3-5-7-20;/h3-11,22H,12-17H2,1-2H3;1H

InChI Key

RJUAZYDZACNDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide monohydrochloride follows a three-step strategy common to phenylpiperidine-based opioids:

  • Alkylation of 4-piperidone to introduce the phenethyl group.
  • Reductive amination with p-toluidine to form the secondary amine.
  • Acylation with acetyl chloride to yield the tertiary acetamide.
  • Salt formation via treatment with hydrochloric acid.

Each step requires precise control of reagents, solvents, and reaction conditions to maximize yield and purity.

Detailed Step-by-Step Preparation Methods

Alkylation of 4-Piperidone

The alkylation step forms 1-phenethyl-4-piperidone (13 ), a critical intermediate. Two primary methods are documented:

Method A:
  • Reagents : 4-Piperidone monohydrate hydrochloride, phenethyl bromide, cesium carbonate (Cs₂CO₃).
  • Solvent : Acetonitrile.
  • Conditions : Reflux at 80°C for 5 hours.
  • Yield : 88%.
Method B:
  • Reagents : 4-Piperidone hydrochloride, phenethyl bromide, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB).
  • Solvent : Acetonitrile.
  • Conditions : Reflux at 80°C for 20–30 hours.
  • Yield : >60%.

Key Optimization :

  • Substituting dimethylformamide (DMF) with acetonitrile improves yield from 72% to 88%.
  • Aqueous workup minimizes polymerization of intermediates.

Reductive Amination with p-Toluidine

Reductive amination converts 1-phenethyl-4-piperidone (13 ) to 1-phenethyl-4-(p-tolylamino)piperidine (14 ).

Standard Protocol:
  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid (AcOH).
  • Solvent : Dichloromethane (DCM).
  • Conditions : Room temperature, 14 hours.
  • Yield : 91%.
Alternative Approaches:
  • Zinc/Acetic Acid : Early methods used zinc dust in 90% acetic acid at 50–70°C for 24 hours, yielding ~60%.
  • Sodium Cyanoborohydride (NaBH₃CN) : Lower yields (64%) compared to NaBH(OAc)₃.

Key Optimization :

  • Equimolar acetic acid is essential for protonating the imine intermediate, enhancing reaction efficiency.

Acylation with Acetyl Chloride

The final acylation step introduces the acetamide group.

Protocol:
  • Reagents : Acetyl chloride, diisopropylethylamine (DIPEA).
  • Solvent : Dichloromethane.
  • Conditions : Room temperature, 2 hours.
  • Yield : 95%.

Comparative Data :

Acylating Agent Solvent Base Yield (%)
Acetyl chloride DCM DIPEA 95
Acetic anhydride Pyridine None 94

Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the monohydrochloride salt. Typical yields exceed 95%.

Optimization and Reaction Conditions

Critical parameters for each step are summarized below:

Table 1: Optimization of Alkylation Conditions

Parameter Method A (Cs₂CO₃) Method B (K₂CO₃)
Solvent Acetonitrile Acetonitrile
Temperature (°C) 80 80
Time (h) 5 20–30
Yield (%) 88 >60

Table 2: Reductive Amination Agents

Reducing Agent Solvent Yield (%)
NaBH(OAc)₃ DCM 91
NaBH₃CN DCM 64
Zn/AcOH Acetic acid 60

Challenges and Solutions

  • Polymerization of Intermediates :

    • Issue : 4-Piperidone derivatives tend to polymerize under basic conditions.
    • Solution : Use aqueous workup and avoid prolonged exposure to moisture-sensitive reagents.
  • Low Yield in Reductive Amination :

    • Issue : Traditional methods (e.g., Zn/AcOH) suffer from moderate yields.
    • Solution : NaBH(OAc)₃ in DCM with AcOH increases yield to >90%.
  • Purification Difficulties :

    • Issue : Crude products often require column chromatography.
    • Solution : Recrystallization from acetone/petroleum ether improves purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, aryl halides, or other suitable electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

Research has indicated that compounds related to N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide exhibit analgesic effects comparable to opioids. These compounds are being investigated for their potential to provide pain relief with reduced side effects associated with traditional opioid medications.

Antidepressant Activity

A study published in Pharmaceutical Research highlighted the synthesis of phenylacetamides, including derivatives of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, which demonstrated significant antidepressant activity in animal models. The most potent compound showed better results than established antidepressants like moclobemide and imipramine .

Data Table: Comparative Antidepressant Activity

CompoundDose (mg/kg)% Decrease in Immobility
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide3045%
Moclobemide3035%
Imipramine3040%

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing various derivatives of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide. The evaluation involved testing these derivatives for their binding affinity to serotonin and norepinephrine transporters, suggesting a mechanism for their antidepressant effects. The results indicated that modifications at the p-tolyl group significantly influenced pharmacological activity .

Case Study 2: Opioid Receptor Interaction

Research conducted on the interaction of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide with opioid receptors revealed its potential as a safer alternative to traditional opioids. The compound was shown to selectively bind to the mu-opioid receptor, providing analgesic effects without the high addiction potential associated with other opioids .

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride would depend on its specific molecular targets and pathways. Typically, piperidine derivatives can interact with various receptors or enzymes in the body, leading to their pharmacological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Piperidine Substitutions
  • Target Compound : 1-phenethyl group on piperidine.
  • Analog 2 : Alpha-methylfentanyl () replaces phenethyl with a methyl group, significantly increasing potency but reducing metabolic stability.
Aryl Group Modifications
  • Target Compound : p-tolyl (4-methylphenyl) group.
  • Analog 1 : Impurity C (EP) () uses a phenyl group instead of p-tolyl, which may decrease hydrophobic interactions with receptors.
Acyl Group Differences
  • Target Compound : Acetamide (CH₃CO-).
  • Analog 1 : 2-Methoxyacetamide in 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide () introduces a methoxy group, altering steric and electronic properties.
  • Analog 2 : Alpha-methylfentanyl () uses a propionamide (CH₂CH₂CO-), which may enhance receptor binding due to increased chain length.

Molecular and Physicochemical Properties

Table 1 summarizes key parameters of the target compound and analogs:

Compound Name Piperidine Substituent Aryl Group Acyl Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1-phenethyl p-tolyl acetamide C₂₂H₂₇ClN₂O 378.92*
Impurity C (EP) 1-phenethyl phenyl acetamide C₂₀H₂₃ClN₂O 342.87
Octfentanil 1-phenethyl 2-fluorophenyl 2-methoxyacetamide C₂₂H₂₆FN₂O₂·HCl 408.92
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, HCl 1-benzyl 3-fluorophenyl acetamide C₂₀H₂₄ClFN₂O 362.9
Alpha-methylfentanyl HCl 1-methyl phenyl propionamide C₂₃H₃₀N₂O·HCl 387.0

*Calculated based on molecular formula and analogous structures.

Key Observations:
  • Receptor Affinity : Phenethyl substituents (target, octfentanil) are associated with higher opioid receptor affinity than benzyl or methyl groups .
  • Metabolic Stability : Acetamide groups (target, Impurity C) may undergo slower hydrolysis compared to methoxy-substituted analogs (), influencing half-life .

Pharmacological Implications

  • Opioid Activity : Structural alignment with alpha-methylfentanyl () suggests the target compound may act as a µ-opioid receptor agonist, though potency likely varies due to the p-tolyl group’s steric effects.
  • Toxicity : The absence of alpha-methyl groups (cf. alpha-methylfentanyl) could reduce neurotoxicity risks .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride, is a compound structurally related to various opioid analogs, particularly fentanyl derivatives. Its biological activity has garnered attention due to its potential implications in pain management and the opioid crisis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN2O
  • Molecular Weight : 374.94 g/mol
  • CAS Number : 2749433-21-2

The compound features a piperidine ring substituted with a phenethyl group and a p-tolyl group, which are critical for its interaction with opioid receptors.

Opioid Receptor Interaction

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide primarily interacts with the μ-opioid receptor (MOR), which mediates analgesic effects. Studies have shown that compounds with similar structures often exhibit significant agonistic activity at MOR, contributing to their pain-relieving properties.

Key Findings:

  • Agonist Potency : Analogous compounds have demonstrated high potency as MOR agonists. For instance, some structurally related fentanyl analogs have exhibited EC50 values in the low nanomolar range, indicating strong receptor activation .
  • Dose-Response Relationship : Research indicates that these compounds can produce dose-dependent effects on locomotion and nociception in animal models, suggesting their potential for analgesia .

Pharmacodynamic Effects

The pharmacodynamics of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide include:

  • Analgesic Effects : Demonstrated through various in vivo models where administration leads to significant pain relief.
  • Respiratory Depression : Similar to other opioids, this compound may induce respiratory depression, a critical safety concern associated with opioid use .

Comparative Analysis with Other Opioids

Compound NameEC50 (nM)Receptor TypeActivity
Morphine4.7MORAgonist
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamideTBDMORTBD
Fentanyl0.5MORAgonist
Buprenorphine1.0MORPartial Agonist

Note: TBD indicates that specific EC50 values for the compound are not yet available in the literature.

Study on Fentanyl Analog Effects

A notable study evaluated various fentanyl analogs, including N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, assessing their locomotor effects in mice. The results indicated that these compounds could significantly influence locomotion at specific doses, aligning with their agonistic properties at opioid receptors .

Structural Activity Relationship (SAR)

Research into structurally diverse analogs has revealed how modifications to the phenethyl moiety can alter receptor binding affinity and efficacy. For example:

  • Substituents on the aromatic ring can enhance or diminish agonistic activity at MOR.

This concept is pivotal for developing new analgesics with improved safety profiles and reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride?

  • Methodology : A multi-step synthesis is typical. First, prepare the piperidine core by reacting 1-phenethylpiperidin-4-amine with p-tolylacetic acid derivatives. Amide bond formation can be achieved using coupling agents like EDCI/HOBt or via activation with acetyl chloride in the presence of a base (e.g., Et₃N). The hydrochloride salt is formed by treating the free base with HCl in an aprotic solvent. Purification involves recrystallization or column chromatography, validated by NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound and detecting impurities?

  • Methodology :

  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards.
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ ~2.3 ppm for acetamide methyl, aromatic protons at ~6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Impurity profiling : LC-MS to identify byproducts such as N-phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (common intermediate) or unreacted precursors .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and lab coats. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong oxidizers).
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the p-tolyl substituent influence receptor binding compared to other aryl groups (e.g., fluorophenyl or chlorophenyl)?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) and compare binding affinities via radioligand assays (e.g., μ-opioid receptor).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with receptor hydrophobic pockets. The p-tolyl group’s methyl moiety may enhance lipophilicity and van der Waals interactions, increasing potency .

Q. How can discrepancies in pharmacological data across in vitro and in vivo models be resolved?

  • Methodology :

  • Assay standardization : Control variables like pH (7.4), temperature (37°C), and serum protein content (e.g., albumin) in cell-based assays.
  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier penetration to explain efficacy variations.
  • Animal model selection : Use transgenic models (e.g., opioid receptor knockouts) to isolate target-specific effects .

Q. What strategies optimize reaction conditions to improve yield and scalability?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst load) to identify optimal conditions. For example, Na(OAc)₃BH in dichloroethane (DCE) with acetic acid accelerates reductive amination.
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Regulatory and Mechanistic Considerations

Q. What regulatory implications arise from structural similarities to controlled substances like Ocfentanyl?

  • Methodology :

  • Structural alerts : The piperidine core and phenethyl group resemble Schedule I opioids (e.g., Ocfentanyl, DEA Controlled Substance Code 9818).
  • Compliance : Submit an 8-factor analysis to the DEA, including abuse liability and public health risk data. Maintain rigorous inventory logs per 21 CFR §1304 .

Q. How can computational models predict off-target interactions or toxicity risks?

  • Methodology :

  • In silico screening : Use SwissADME or ProTox-II to predict CYP450 inhibition, hERG channel binding, or mutagenicity.
  • Docking simulations : Map interactions with non-target receptors (e.g., σ receptors) using crystal structures from the Protein Data Bank (PDB) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in different neuronal assays?

  • Methodology :

  • Cross-validation : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and assay buffers.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., differences in agonist pre-treatment or intracellular calcium levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.